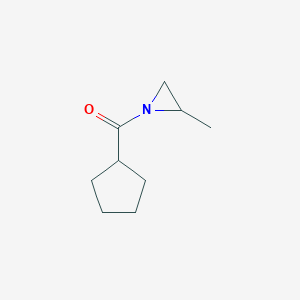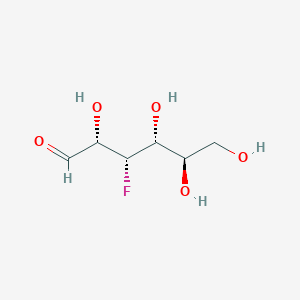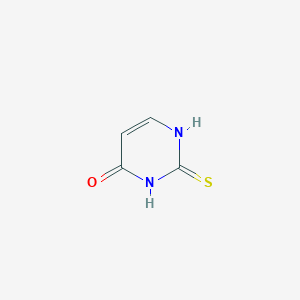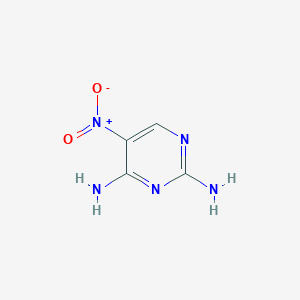
5-Nitropyrimidin-2,4-diamin
Übersicht
Beschreibung
5-Nitropyrimidine-2,4-diamine is a nitrogen-containing heterocyclic compound with the molecular formula C4H5N5O2 It is characterized by the presence of a nitro group at the 5-position and amino groups at the 2- and 4-positions of the pyrimidine ring
Wissenschaftliche Forschungsanwendungen
5-Nitropyrimidine-2,4-diamine has diverse applications in scientific research:
Biology: The compound is investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological macromolecules.
Medicine: Derivatives of 5-nitropyrimidine-2,4-diamine are explored for their therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: It is used in the development of heat-resistant materials and energetic compounds due to its stability and energetic properties.
Wirkmechanismus
Biochemical Pathways
, suggesting that it may interfere with cell cycle regulation.
Result of Action
The result of the action of 5-Nitropyrimidine-2,4-diamine is the inhibition of cell proliferation. In studies, it has shown a three-fold improvement compared with the commercial anticancer drug fluorouracil in inhibiting HepG2 cell proliferation .
Biochemische Analyse
Biochemical Properties
The biochemical properties of 5-Nitropyrimidine-2,4-diamine are not extensively studied. It is known to have a molecular weight of 155.12 and a melting point between 345-350°C
Cellular Effects
Derivatives of this compound have shown antiproliferative activities against human cancer cell lines such as MDA-MB-231, A549, HepG2, and MCF-7
Molecular Mechanism
Temporal Effects in Laboratory Settings
It is known to have good thermal stability, with a decomposition temperature reaching 300°C .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 5-nitropyrimidine-2,4-diamine typically involves the nitration of pyrimidine derivatives. One common method is the nitration of 2,4-diaminopyrimidine using nitric acid and sulfuric acid as nitrating agents. The reaction is carried out under controlled temperature conditions to ensure the selective introduction of the nitro group at the 5-position.
Industrial Production Methods: In industrial settings, the production of 5-nitropyrimidine-2,4-diamine may involve large-scale nitration processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions: 5-Nitropyrimidine-2,4-diamine undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Condensation: The compound can undergo condensation reactions with aldehydes or ketones to form Schiff bases or other derivatives.
Common Reagents and Conditions:
Reduction: Hydrogen gas, palladium on carbon catalyst, mild temperature and pressure conditions.
Substitution: Nucleophiles such as alkyl halides, under basic conditions.
Condensation: Aldehydes or ketones, under acidic or basic conditions.
Major Products Formed:
Reduction: 2,4,5-triaminopyrimidine.
Substitution: Various substituted pyrimidine derivatives.
Condensation: Schiff bases and other condensation products.
Vergleich Mit ähnlichen Verbindungen
2,4-Diaminopyrimidine: Lacks the nitro group at the 5-position, making it less reactive in certain chemical reactions.
5-Nitro-2,4-dihydroxypyrimidine: Contains hydroxyl groups instead of amino groups, leading to different chemical and biological properties.
5-Nitro-1,3-diaminobenzene: A benzene derivative with similar functional groups but different aromatic ring structure.
Uniqueness: 5-Nitropyrimidine-2,4-diamine is unique due to the presence of both nitro and amino groups on the pyrimidine ring, which imparts distinct chemical reactivity and biological activity. Its ability to undergo diverse chemical transformations and interact with biological targets makes it a valuable compound in various research and industrial applications.
Eigenschaften
IUPAC Name |
5-nitropyrimidine-2,4-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5N5O2/c5-3-2(9(10)11)1-7-4(6)8-3/h1H,(H4,5,6,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUWYIIVPLIJDMQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=NC(=N1)N)N)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5N5O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50298253 | |
| Record name | 5-nitropyrimidine-2,4-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50298253 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
155.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
18620-73-0 | |
| Record name | 18620-73-0 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=122004 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 5-nitropyrimidine-2,4-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50298253 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-4-Diamino-5-nitropyrimidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What makes the design of 6,6'-(hydrazine-1,2-diyl)bis(5-nitropyrimidine-2,4-diamine) (PHP) beneficial for heat resistance?
A1: PHP incorporates several structural features aimed at enhancing heat resistance. These include:
- High symmetry and planarity: The molecule's symmetrical and planar structure contributes to its stability by maximizing packing efficiency and intermolecular interactions. []
- Multi-fused conjugated structure: The fused ring system and extended conjugation throughout the molecule enhances stability and raises the decomposition temperature. []
- Hydrogen bonding: The presence of multiple hydrogen bond donors and acceptors within the molecule leads to strong intermolecular interactions, further contributing to its thermal stability. []
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


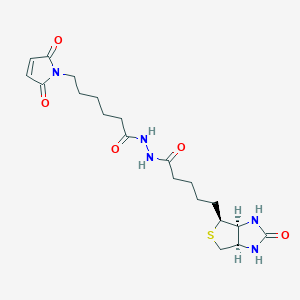
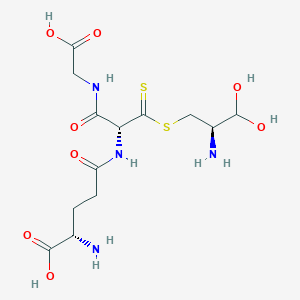

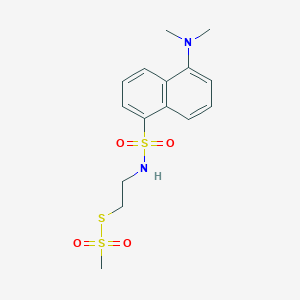

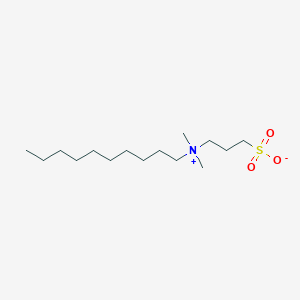
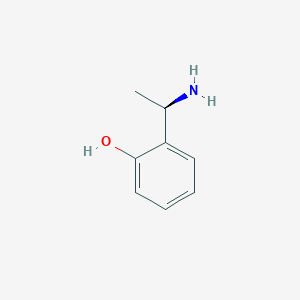

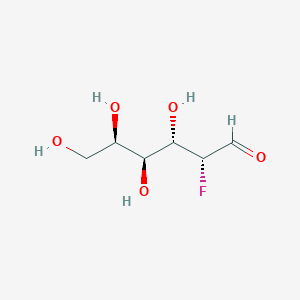

![[4,4'-Bipyridine]-2,2',6,6'-tetracarbonyl tetrachloride](/img/structure/B43584.png)
